molecular formula C15H19NO4 B2415272 (R)-Methyl 1-cbz-piperidine-3-carboxylate CAS No. 1234576-85-2

(R)-Methyl 1-cbz-piperidine-3-carboxylate

Cat. No. B2415272
CAS RN: 1234576-85-2
M. Wt: 277.32
InChI Key: BMBZPWAQRLLZBC-CYBMUJFWSA-N
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Description

(R)-Methyl 1-cbz-piperidine-3-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a piperidine derivative that has been synthesized using various methods, and has been found to exhibit promising biological activities, making it an interesting candidate for further research.

Scientific Research Applications

1. Molecular Interaction Studies

(R)-Methyl 1-cbz-piperidine-3-carboxylate is explored in molecular interaction studies, specifically for its role in binding to cannabinoid receptors. Shim et al. (2002) investigated the molecular interactions of a related compound, SR141716, with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis and pharmacophore models relevant to cannabinoid receptor ligands, which may inform the understanding of compounds like (R)-Methyl 1-cbz-piperidine-3-carboxylate (Shim et al., 2002).

2. Synthesis and Activity Analysis

The synthesis and in vitro activities of related compounds have been studied for their potential as glycoprotein IIb/IIIa antagonists. Xue et al. (1997) investigated compounds with structures similar to (R)-Methyl 1-cbz-piperidine-3-carboxylate, focusing on their role in inhibiting platelet aggregation, which is crucial in understanding the broader applications of this compound class (Xue et al., 1997).

3. Biohydroxylation Studies

The biohydroxylation of Cbz-protected alkyl substituted piperidines, including compounds similar to (R)-Methyl 1-cbz-piperidine-3-carboxylate, by the fungus Beauveria bassiana, has been researched by Aitken et al. (1998). This study provides insights into the biotransformation and regioselectivity of hydroxylation, which is significant for chemical synthesis and pharmacological research (Aitken et al., 1998).

4. PET Ligand Development

Kumar et al. (2004) explored the synthesis of a related compound as a potential PET ligand for CB1 receptors. This research is pivotal in developing diagnostic tools for neurological and psychiatric disorders (Kumar et al., 2004).

5. Asymmetric Synthesis and Stereochemistry

Procopiou et al. (2016) studied the determination of the absolute configuration of enantiomers of a similar compound, which is crucial for understanding the stereochemistry and its implications in drug design and pharmacology (Procopiou et al., 2016).

properties

IUPAC Name

1-O-benzyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZPWAQRLLZBC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 1-cbz-piperidine-3-carboxylate

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